Methanesulfonothioic acid, S-(2-bromoethyl) ester
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Overview
Description
Methanesulfonothioic acid, S-(2-bromoethyl) ester is a chemical compound with the molecular formula C3H7BrO2S2 and a molecular weight of 219.12 g/mol . This compound is known for its reactivity with sulfhydryl groups, making it a valuable reagent in various biochemical and chemical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonothioic acid, S-(2-bromoethyl) ester can be synthesized through the reaction of methanesulfonothioic acid with 2-bromoethanol under acidic conditions . The reaction typically involves the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the esterification process. The reaction is carried out at a controlled temperature to ensure the formation of the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the product. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonothioic acid, S-(2-bromoethyl) ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as thiols, amines, and alcohols.
Oxidation Reactions: The sulfur atom in the compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols, amines, and alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used to oxidize the sulfur atom in the compound.
Major Products Formed
Substitution Reactions: The major products formed are the corresponding substituted methanesulfonothioic acid esters.
Oxidation Reactions: The major products formed are sulfoxides and sulfones.
Scientific Research Applications
Methanesulfonothioic acid, S-(2-bromoethyl) ester is widely used in scientific research due to its reactivity with sulfhydryl groups. Some of its applications include:
Mechanism of Action
Methanesulfonothioic acid, S-(2-bromoethyl) ester exerts its effects primarily through the formation of mixed disulfide linkages with sulfhydryl groups in proteins . This reaction modifies the cysteine residues in proteins, leading to changes in protein structure and function. The compound can also interact with other nucleophiles, resulting in the formation of various substituted products .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methanesulfonothioic acid, S-(2-bromoethyl) ester is unique due to its specific reactivity with sulfhydryl groups and its ability to form stable mixed disulfide linkages. This property makes it particularly valuable in the study of protein structure and function, as well as in the development of enzyme inhibitors .
Properties
IUPAC Name |
1-bromo-2-methylsulfonylsulfanylethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO2S2/c1-8(5,6)7-3-2-4/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXDGRXCNRNUFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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